An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-3-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperidine-3-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive analysis of the core physicochemical properties of 1-Methylpiperidine-3-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust framework for its characterization by leveraging data from closely related analogs and detailing standardized experimental protocols for its empirical determination.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. Its saturated, heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The substituent at the 3-position, a carboxamide in this case, and the N-methyl group are critical modifications that influence the molecule's polarity, hydrogen bonding capacity, and basicity. These features, in turn, dictate its physicochemical behavior and ultimately its pharmacological activity. Piperidine derivatives have shown a wide range of biological activities, including but not limited to, acting as proteasome inhibitors with potential applications in treating diseases like malaria.
Molecular Structure and Core Identifiers
A logical starting point for understanding a molecule's properties is its fundamental structure and identifiers.
Figure 1: Chemical structure of 1-Methylpiperidine-3-carboxamide.
Table 1: Molecular Identifiers and Calculated Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | - |
| Molecular Weight | 142.20 g/mol | - |
| CAS Number | Not readily available | - |
| Predicted XLogP3 | -0.4 | PubChem (CID 2760460 for an isomer)[1] |
| Predicted pKa (basic) | ~8.5-9.5 | Estimated from similar structures |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
Note: Predicted values are estimations and should be confirmed by experimental data.
Estimated Physicochemical Properties from Analog Data
Direct experimental values for 1-Methylpiperidine-3-carboxamide are not widely published. However, we can infer a likely range for its properties by examining closely related compounds. This analog-based approach is a cornerstone of early-stage drug development, allowing for informed hypotheses prior to synthesis and testing.
Table 2: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | LogP |
| 1-Methylpiperidine | C₆H₁₃N | 99.17 | 106-107 | 10.1 | 1.3 |
| Methyl 1-methylpiperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | 190.0 ± 33.0 | 8.66 | 0.72 |
| 1-N-Boc-piperidine-3-carboxamide | C₁₁H₂₀N₂O₃ | 228.29 | Not Available | Not Applicable | Not Available |
Data sourced from various chemical suppliers and databases.[2][3][4][5]
Analysis and Extrapolation:
-
Basicity (pKa): The tertiary amine of the piperidine ring is the primary basic center. In 1-Methylpiperidine, the pKa is approximately 10.1.[4] The introduction of the electron-withdrawing carboxamide group at the 3-position is expected to lower the basicity of the nitrogen. The pKa of the ester analog, Methyl 1-methylpiperidine-3-carboxylate, is reported as 8.66. It is therefore reasonable to predict that the pKa of 1-Methylpiperidine-3-carboxamide will be in a similar range, likely between 8.5 and 9.5.
-
Lipophilicity (LogP): The LogP is a measure of a compound's lipophilicity. 1-Methylpiperidine has a LogP of 1.3.[4] The carboxamide group is significantly more polar than a simple methyl group, which will decrease the LogP. The ester analog has a LogP of 0.72.[5] Given that a primary amide is generally more polar than a methyl ester, it is anticipated that the LogP of 1-Methylpiperidine-3-carboxamide will be lower than 0.72, potentially in the range of 0.0 to 0.5.
-
Boiling Point: The boiling point of 1-Methylpiperidine is 106-107 °C.[2] The addition of the carboxamide group, with its capacity for hydrogen bonding, will significantly increase the boiling point. The ester analog has a boiling point of approximately 190 °C.[5] Due to stronger intermolecular hydrogen bonding, the boiling point of the amide is expected to be substantially higher than that of the ester.
-
Solubility: The N-methylpiperidine moiety generally imparts good aqueous solubility.[2] The presence of the polar carboxamide group, capable of acting as both a hydrogen bond donor and acceptor, should further enhance water solubility compared to the ester analog.
Experimental Determination of Physicochemical Properties
The following section details the standard, self-validating experimental protocols required to empirically determine the key physicochemical properties of 1-Methylpiperidine-3-carboxamide.
Determination of pKa by Potentiometric Titration
The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[6][7][8]
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh and dissolve a sample of 1-Methylpiperidine-3-carboxamide in deionized water to a concentration of approximately 1 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, with appropriate corrections made.
-
Calibration: Calibrate a potentiometer using standard buffers of pH 4.0, 7.0, and 10.0.
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For greater accuracy, the equivalence point is identified from the peak of the first derivative of the titration curve.
Determination of LogP by the Shake-Flask Method
LogP is the logarithm of the partition coefficient between n-octanol and water, representing the balance between a molecule's lipophilicity and hydrophilicity.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[9][10][11][12]
Figure 3: Workflow for LogP determination by the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol.
-
Partitioning: Add a known amount of 1-Methylpiperidine-3-carboxamide to a mixture of the two prepared phases in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log (Concentration in n-octanol / Concentration in aqueous phase).
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[13][14][15]
Step-by-Step Protocol:
-
Equilibration: Add an excess amount of solid 1-Methylpiperidine-3-carboxamide to a vial containing deionized water or a relevant buffer.
-
Shaking: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
-
Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Plausible Synthetic Route
1-Methylpiperidine-3-carboxamide can be synthesized from its corresponding ester, Methyl 1-methylpiperidine-3-carboxylate, via aminolysis.
Reaction Scheme:
Principle: The reaction of an ester with ammonia results in the formation of a primary amide. This is a common and effective method for amide synthesis.[16][17][][19]
General Procedure:
-
Dissolve Methyl 1-methylpiperidine-3-carboxylate in a suitable solvent, such as methanol.
-
Saturate the solution with ammonia gas at a reduced temperature (e.g., 0 °C).
-
Seal the reaction vessel and allow it to warm to room temperature, stirring for an extended period (e.g., 24-72 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting crude product, 1-Methylpiperidine-3-carboxamide, by a suitable method such as recrystallization or column chromatography.
Conclusion
While direct experimental data for 1-Methylpiperidine-3-carboxamide is scarce, a detailed physicochemical profile can be reliably estimated through the analysis of its structural analogs. This guide provides these estimations for key parameters including pKa, LogP, boiling point, and solubility, offering a solid foundation for further research. Furthermore, it outlines the standard, robust experimental protocols necessary for the empirical determination of these properties. The provided synthetic route offers a practical method for obtaining the compound for such studies. This comprehensive approach ensures that researchers and drug development professionals can proceed with a clear and scientifically grounded understanding of 1-Methylpiperidine-3-carboxamide's fundamental characteristics.
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